N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride
Description
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride is a tertiary amine hydrochloride salt with a molecular formula of C₈H₁₇ClN₂O (estimated based on structural analogs). The compound features a propanamide backbone substituted with a methyl group at the amide nitrogen and a propan-2-yl (isopropyl) amino group at the β-position. This structure confers both hydrophilic (amide and hydrochloride) and lipophilic (isopropyl) properties, making it a candidate for drug delivery systems or intermediate synthesis.
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
N-methyl-3-(propan-2-ylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(2)9-5-4-7(10)8-3;/h6,9H,4-5H2,1-3H3,(H,8,10);1H |
InChI Key |
FSMQNZZXGUWHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC(=O)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Michael Addition of Amines to Acrylates
One of the most effective synthetic routes involves a Michael addition reaction between an amine and an acrylate derivative. For example, n-amylamine reacts with methyl acrylate or benzyl acrylate under controlled temperature and stirring conditions to form 3-(N-amylamine base) propionic esters. This step is performed at temperatures ranging from -10 to 70 °C and typically proceeds overnight to ensure complete reaction, monitored by thin-layer chromatography (TLC).
Table 1: Michael Addition Reaction Conditions
| Reactants | Temperature (°C) | Reaction Time | Solvent/Medium | Monitoring Method |
|---|---|---|---|---|
| n-Amylamine + Methyl Acrylate | Room temp (20-25) | Overnight (~12 h) | None (neat) | TLC |
| n-Amylamine + Benzyl Acrylate | Room temp (20-25) | Overnight (~12 h) | None (neat) | TLC |
After completion, the reaction mixture is quenched with water, and the pH is adjusted to acidic conditions (pH 2-7) to separate the organic phase containing the propionic esters. Subsequent washing and drying steps yield purified esters ready for the next stage.
Reductive Methylation Using Formaldehyde and Formic Acid
The next step involves the reductive methylation of the amino group using formaldehyde (or paraformaldehyde) and formic acid. This reaction converts the secondary amine into the N-methylated derivative, critical for obtaining the N-methyl substituent on the amino group.
- The reaction is carried out by adding formaldehyde and formic acid in stoichiometric amounts (0.5-5 times the weight of the propionic ester).
- The mixture is stirred and heated under reflux conditions overnight (typically 9-10 hours).
- Reaction progress is monitored by TLC until the starting ester spots disappear, indicating complete methylation.
Hydrochloride Salt Formation
Following methylation, the product undergoes acid hydrolysis and salt formation:
- The reaction mixture is treated with 6 mol/L hydrochloric acid and refluxed for 9-10 hours to hydrolyze any intermediates and form the hydrochloride salt.
- After complete hydrolysis (confirmed by TLC), the mixture is filtered, and the filtrate is concentrated to yield the pure this compound as a white solid.
- The purity of the product is typically greater than 99%, with yields ranging from 86% to 87% depending on the specific ester precursor used (methyl or benzyl acrylate).
Alternative Esterification and Ammonia Treatment Routes
Other preparation methods focus on esterification of hydroxypivalic acid derivatives followed by ammonia treatment to form the propanamide structure. For example:
- Hydroxypivalic acid is esterified with alcohols such as methanol or isopropanol under acid catalysis to form methyl or isopropyl esters.
- These esters are then treated with aqueous ammonia (28%) under reflux conditions for 6-8 hours to yield the corresponding 3-amino-2,2-dimethylpropanamide derivatives.
- This method has been optimized to achieve yields of 60-80% with high purity (GC purity >99%).
Table 2: Esterification and Ammonia Treatment Conditions
| Step | Reactants | Conditions | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Esterification | Hydroxypivalic acid + MeOH | Reflux 6 h, acid catalyst | 70-74 | 99.1-99.8 |
| Ammonia treatment | Ester + 28% NH3 aqueous | Reflux 6-8 h | 60-80 | - |
Research Outcomes and Analytical Data
The preparation methods have been validated by various analytical techniques:
- Thin-Layer Chromatography (TLC): Used to monitor reaction completion at each stage.
- Gas Chromatography (GC): Employed to assess purity of ester intermediates (>99% purity reported).
- Yield: High isolated yields (60-87%) have been reported for the final hydrochloride salt.
- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of the final product in related compounds with similar amide structures.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Michael addition of amine to acrylate | n-Amylamine + methyl/benzyl acrylate, RT, overnight | 3-(N-amylamine base) propionic esters |
| 2 | Reductive methylation | Formaldehyde + formic acid, reflux, 9-10 h | N-methylated esters |
| 3 | Hydrochloride salt formation | 6 M HCl reflux, 9-10 h | This compound, 86-87% yield |
| 4 | Alternative esterification + ammonia treatment | Hydroxypivalic acid + alcohol, acid catalysis; then 28% NH3 reflux | 60-80% yield of amide |
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-3-(methylamino)propanamide Hydrochloride
- Structure: Differs by replacing the isopropyl group with a methylamino substituent (C₇H₁₅ClN₂O).
- Properties : Reduced lipophilicity compared to the target compound due to the smaller methyl group. Purity and pricing data indicate commercial availability (e.g., $65/100mg, Matrix Scientific) .
- Applications : Likely used as a building block in peptide mimetics or kinase inhibitors, though pharmacological data are unspecified.
N-(3-Methoxyphenyl)-3-(methylamino)propanamide Hydrochloride
- Structure : Incorporates a methoxyphenyl ring at the amide nitrogen (C₁₁H₁₇ClN₂O₂).
- Properties : The aromatic ring enhances UV detectability and may improve binding to hydrophobic enzyme pockets. Molecular weight (244.72 g/mol) is higher than the target compound .
- Applications: Potential use in CNS-targeted drugs due to the methoxy group’s blood-brain barrier permeability.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
- Structure : Features a fluorinated benzyl group (C₁₂H₁₆ClFN₂O).
- Properties : Fluorine substitution increases metabolic stability and bioavailability. Purity ≥95% (CAS 1909313-82-1) .
- Applications : Explored in agrochemicals and oncology for its selective reactivity .
Ritodrine Hydrochloride
- Structure: Contains hydroxyphenyl and ethanolamine moieties (C₁₇H₂₁NO₃·HCl).
- Properties : Used clinically as a tocolytic agent. Demonstrates the impact of hydroxyl groups on β-adrenergic receptor binding .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Synthetic Trends : Amide bond formation via acyl chlorides and amines is a common strategy (e.g., ). Reverse-phase HPLC purification is standard for ensuring high purity .
- Pharmacological Design: Lipophilicity: The isopropyl group in the target compound may enhance membrane permeability compared to methyl or phenyl analogs .
- Safety : Hydrochloride salts generally improve aqueous solubility, reducing precipitation-related toxicity .
Biological Activity
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride, commonly known as Alvimopan , is a synthetic opioid antagonist primarily used to facilitate gastrointestinal recovery following surgical procedures. This compound has garnered attention due to its unique pharmacological properties and its role in opioid receptor modulation. This article delves into the biological activity of Alvimopan, exploring its mechanisms, therapeutic applications, and ongoing research.
- Molecular Formula : C₁₂H₂₆ClNO₂
- Molecular Weight : 259.81 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water, acetone, and methanol
Alvimopan functions as a selective antagonist of the mu-opioid receptor (MOR). Unlike traditional opioids that activate these receptors leading to analgesia and potential side effects like constipation, Alvimopan blocks the receptor's activity. This blockade is particularly beneficial in enhancing gastrointestinal motility and reducing the adverse effects associated with opioid use.
Pharmacological Effects
- Opioid Reversal : Alvimopan effectively reverses the effects of opioids such as morphine and fentanyl, making it useful in postoperative settings where opioid analgesics are commonly administered.
- Gastrointestinal Recovery : The drug has been shown to significantly improve recovery times for patients experiencing postoperative ileus, a condition characterized by delayed bowel function after surgery.
- Pain Management : While primarily an antagonist, Alvimopan's ability to modulate opioid effects allows it to be part of multimodal pain management strategies without contributing to opioid-induced side effects.
Efficacy Studies
Recent studies have evaluated Alvimopan's efficacy in various clinical settings:
- A randomized controlled trial demonstrated that patients receiving Alvimopan after bowel resection had a significantly shorter time to bowel movement compared to those receiving placebo (mean difference of 1.5 days) .
- In a meta-analysis involving multiple studies, Alvimopan was associated with a reduction in the incidence of postoperative ileus by approximately 30% compared to standard care protocols .
Safety Profile
Alvimopan is generally well-tolerated, with common adverse effects including headache and abdominal pain. Toxicity studies indicate that higher doses may lead to nonspecific opioid-related effects but are otherwise safe for clinical use .
Applications in Scientific Research
Alvimopan serves as a valuable tool in various research domains:
- Gastrointestinal Motility Studies : Researchers utilize Alvimopan to investigate the physiological roles of opioids in gut motility and the mechanisms underlying postoperative ileus .
- Pharmacokinetics and Pharmacodynamics : Ongoing studies aim to elucidate the pharmacokinetic profiles of Alvimopan in different populations, including those with varying degrees of liver function .
Case Study 1: Postoperative Ileus Management
A study involving 200 patients undergoing elective colorectal surgery found that those treated with Alvimopan experienced faster recovery of bowel function and reduced hospital stays compared to controls. This case highlights the potential for Alvimopan to enhance recovery protocols in surgical settings.
Case Study 2: Chronic Pain Management
In a cohort of patients with chronic pain requiring opioid therapy, the addition of Alvimopan was associated with improved gastrointestinal function without compromising analgesic efficacy. This suggests a promising role for Alvimopan in managing chronic pain while mitigating opioid-related side effects.
Future Directions
Research continues into the potential applications of Alvimopan beyond postoperative care:
- Investigating its role in treating conditions like opioid-induced constipation and irritable bowel syndrome.
- Exploring combination therapies that incorporate Alvimopan with other analgesics to enhance pain relief while minimizing side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride, and how can reaction conditions be optimized to enhance purity and yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including reductive amination or nucleophilic substitution. For example, reductive amination of a ketone intermediate with isopropylamine under hydrogenation conditions (e.g., Pd/C catalyst) can yield the secondary amine, followed by hydrochlorination. Optimization includes:
- Temperature control : Maintaining 0–5°C during hydrochlorination to minimize side reactions.
- Purification : Use of recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the hydrochloride salt .
- Yield improvement : Adjusting stoichiometric ratios of isopropylamine to carbonyl intermediates (1.2–1.5 equivalents) to drive reaction completion .
Q. Which analytical techniques are critical for confirming the structural identity and purity of This compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify methyl, isopropyl, and propanamide moieties. For example, the methyl group on the propanamide chain appears as a singlet at δ 2.8–3.1 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA in water) coupled with mass spectrometry (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219) and detect impurities (<1% threshold) .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry (e.g., C: 45.2%, H: 8.7%, N: 13.1%) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for This compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound effects .
- Dose-response curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values and compare across studies .
- Orthogonal assays : Validate antimicrobial activity (e.g., MIC tests) with cytotoxicity assays (e.g., HEK293 cell viability) to distinguish specific vs. nonspecific effects .
Q. What mechanistic insights exist for This compound in modulating inflammatory pathways, and how can these be experimentally validated?
- Methodological Answer :
- Target identification : Use SPR (surface plasmon resonance) or thermal shift assays to screen for binding to inflammatory targets (e.g., TNF-α, IL-6 receptors) .
- Pathway analysis : Treat RAW264.7 macrophages with the compound (10 µM) and quantify cytokine suppression (e.g., IL-1β, IL-6 via ELISA) under LPS stimulation .
- Gene knockout models : CRISPR-Cas9-mediated deletion of suspected targets (e.g., NF-κB subunits) to confirm compound dependency .
Q. How do structural modifications to the propanamide backbone influence the compound’s pharmacokinetic (PK) profile, and what computational tools predict these effects?
- Methodological Answer :
- PK studies : Administer analogs (e.g., N-ethyl or N-cyclopropyl derivatives) in rodent models and measure plasma half-life (t₁/₂) via LC-MS/MS. Increased lipophilicity (logP >1.5) correlates with enhanced BBB penetration .
- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools like Schrödinger’s QikProp to predict ADMET properties. For example, reducing the amide’s rotational freedom improves metabolic stability .
Methodological Challenges and Solutions
Q. What strategies optimize the scalability of This compound synthesis without compromising enantiomeric purity?
- Answer :
- Catalyst selection : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., Raney Ni) for easier recovery in large batches .
- Continuous flow chemistry : Implement microreactors to control exothermic reactions (e.g., HCl salt formation) and improve yield consistency (>90%) .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
- Answer :
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and monitor decomposition via UPLC. Stability >95% at pH 7.4 confirms suitability for intravenous administration .
- Plasma stability assays : Incubate with mouse plasma (37°C, 1 hr) and quantify parent compound remaining using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
